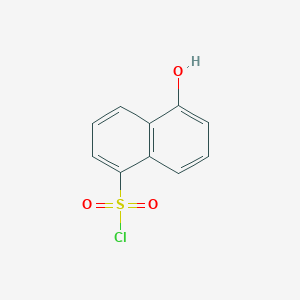
5-Hydroxynaphthalene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxynaphthalene-1-sulfonylchloride is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a hydroxyl group at the 5th position and a sulfonyl chloride group at the 1st position on the naphthalene ring. This compound is known for its reactivity and is widely used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-1-sulfonylchloride typically involves the sulfonation of naphthalene followed by chlorination. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-1-sulfonic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Quinones.
Reduction Reactions: Sulfonamides.
Scientific Research Applications
5-Hydroxynaphthalene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxynaphthalene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide bonds, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonylchloride: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-2-sulfonylchloride: Sulfonyl chloride group is at the 2nd position instead of the 1st.
Naphthalene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-Hydroxynaphthalene-1-sulfonylchloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
5-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H |
InChI Key |
AENXAJMTMZFKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




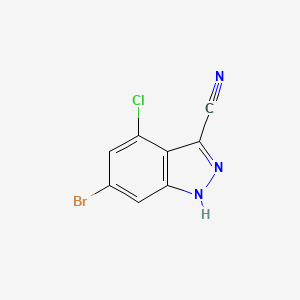

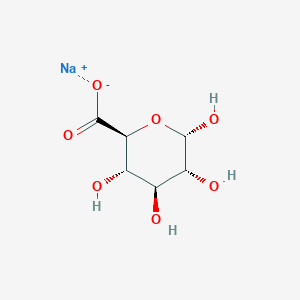
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
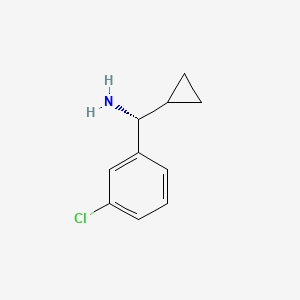
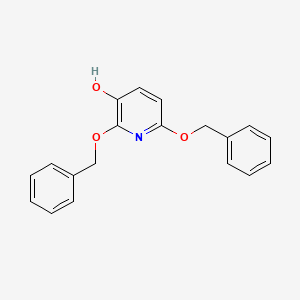
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)


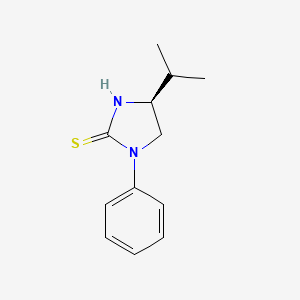
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
